16-O-Methylcafestol (16-OMC) is a diterpene predominantly found in the oil of Coffea canephora (Robusta) coffee beans. [, , , , , , , ] While present in trace amounts in some Coffea arabica varieties, it's considered a reliable marker for Robusta coffee in blends. [, , , , , ] 16-OMC, along with other coffee diterpenes, belongs to the kaurane family. [] In coffee oil, it largely exists esterified with fatty acids, primarily palmitic, linoleic, oleic, stearic, arachidic, and behenic acid. []
16-O-Methylcafestol is a naturally occurring diterpene found predominantly in the coffee species Coffea canephora, commonly known as Robusta coffee. This compound is of significant interest due to its role in determining the quality and authenticity of coffee, particularly in distinguishing between Robusta and Coffea arabica varieties. The presence and concentration of 16-O-Methylcafestol can vary widely depending on the coffee's origin and processing methods, making it a valuable marker in coffee analysis.
16-O-Methylcafestol is primarily sourced from the oil extracted from coffee beans, especially those of Coffea canephora. Research indicates that Robusta beans contain significantly higher concentrations of this compound compared to Arabica beans, which typically have negligible amounts (less than 20 mg/kg) while Robusta can contain between 800 to 2500 mg/kg .
Chemically, 16-O-Methylcafestol belongs to the class of compounds known as diterpenes. It is a derivative of cafestol, another well-known diterpene found in coffee. The systematic name for 16-O-Methylcafestol is 16-methoxy-3,7,11-trimethyl-2-[(2E)-hex-2-enoyl]dodecahydro-1H-cyclopenta[a]indene.
The synthesis of 16-O-Methylcafestol can be achieved through various methods, primarily focusing on the extraction from coffee beans or through chemical synthesis involving the modification of cafestol. One notable method involves the esterification of cafestol with fatty acids using reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and dimethylaminopyridine in dichloromethane at room temperature .
The extraction process typically employs liquid-liquid extraction techniques or high-performance liquid chromatography (HPLC) coupled with ultraviolet detection for quantification. In laboratory settings, nuclear magnetic resonance (NMR) spectroscopy has also been utilized for precise quantification, leveraging the distinct chemical shifts associated with the methyl groups in the compound .
The molecular structure of 16-O-Methylcafestol features multiple methyl groups and a unique cyclopentane ring system that contributes to its biological activity. The molecular formula is CHO, with a molecular weight of approximately 270.44 g/mol.
The compound exhibits specific spectral characteristics that can be analyzed using NMR spectroscopy. For instance, the methyl signal appears at around 3.17 ppm in proton NMR spectra, allowing for accurate quantification against known standards .
16-O-Methylcafestol participates in various chemical reactions typical of diterpenes, including esterification and oxidation. These reactions can modify its structure and influence its biological activity.
In laboratory settings, reactions involving 16-O-Methylcafestol often require careful control of conditions such as temperature and pH to ensure successful synthesis or modification. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed to analyze reaction products and confirm the presence of desired compounds .
The biological activity of 16-O-Methylcafestol is primarily attributed to its effects on lipid metabolism and cholesterol levels. It has been shown to influence hepatic lipid regulation by modulating gene expression related to lipid synthesis and transport.
Studies indicate that consumption of coffee containing high levels of 16-O-Methylcafestol may lead to increased serum cholesterol levels due to its ability to inhibit bile acid synthesis . This mechanism underscores its potential implications for cardiovascular health.
Relevant data include its boiling point (not extensively documented), but it is generally volatile due to its low molecular weight.
16-O-Methylcafestol serves several important functions in scientific research:
Research continues into its broader implications for health and nutrition, particularly concerning dietary intake from coffee consumption.
16-O-Methylcafestol (16-OMC) is an ent-kaurane-type diterpene with the molecular formula C₂₁H₃₀O₃ and a molar mass of 330.468 g·mol⁻¹ [3] [6]. Its pentacyclic framework consists of four fused aliphatic rings (A-D) and a furan ring (E), with a characteristic methoxy group (-OCH₃) at the C16 position distinguishing it from cafestol [3] [8]. The molecule features eight stereocenters, conferring significant structural rigidity. Key configurations include:
Crystallographic studies reveal that rings A and D adopt envelope conformations, while rings B and C exhibit chair conformations [5]. The furan ring (E) is planar, completing the pentacyclic architecture essential for its biological and chemical properties [5] [8].
Table 1: Key Structural Features of 16-O-Methylcafestol
Feature | Description |
---|---|
Molecular Formula | C₂₁H₃₀O₃ |
Molar Mass | 330.468 g·mol⁻¹ |
Ring System | Pentacyclic (A-E rings) |
Characteristic Functional Group | 16α-Methoxy |
Stereocenters | 8 chiral centers |
Dominant Ring Conformations | Rings A/D: Envelope; Rings B/C: Chair |
16-OMC exhibits a species-specific distribution pattern critical for coffee authentication:
Despite its presence in Arabica, 16-OMC remains a robust adulteration marker due to concentration disparities:
Table 2: Diterpene Profiles in Coffee Species
Diterpene | Arabica Concentration | Robusta Concentration | Primary Form |
---|---|---|---|
16-O-Methylcafestol | 10–260 mg/kg | 1,000–3,200 mg/kg | Fatty acid esters |
Cafestol | 5.2–11.8 g/kg | 1.2–4.2 g/kg | Free and esterified |
Kahweol | High (species-specific) | Trace or absent | Predominantly esterified |
16-O-Methylkahweol | Trace amounts | Quantifiable | Fatty acid esters |
16-OMC demonstrates exceptional thermal resilience compared to other coffee diterpenes, making it ideal for authenticity testing in roasted products:
Degradation products include dehydro-16-OMC and furanoid derivatives, observed particularly in over-roasted (>250°C) Robusta beans, though mechanisms remain incompletely characterized [8].
Table 3: Thermal Behavior of Coffee Diterpenes During Roasting
Parameter | 16-O-Methylcafestol | Kahweol | Cafestol |
---|---|---|---|
Degradation Temperature | >250°C | >180°C | >220°C |
Typical Loss During Roasting | <5% | 70–90% | 20–40% |
Primary Form in Roasted Beans | Esters (≥95%) | Degradation products | Esters (~80%) |
Key Analytical Signal | 3.16–3.17 ppm (¹H NMR) | 5.28 ppm (¹H NMR) | 0.7–1.2 ppm (¹H NMR) |
Single-crystal X-ray diffraction (SC-XRD) at 93 K confirms 16-OMC’s pentacyclic topology and intermolecular stabilization networks:
The absolute configuration (3bS,5aS,7R,8R,10aR,10bS) was confirmed by optical rotation ([α]²⁴D = -121° in CHCl₃) and NMR data correlation [5]. These structural insights enable rationalizing 16-OMC’s interactions with biological targets, such as its binding to serum albumin’s FA4 site via the palmitate chain [7].
Table 4: Crystallographic Data for 16-O-Methylcafestol
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a=10.6399 Å, b=7.0001 Å, c=11.5765 Å |
Unit Cell Angle (β) | 92.640° |
Hydrogen Bond | O3–H3O⋯O2 (1.97 Å) |
Hydrogen Bond Angle | 163° |
Absolute Configuration | (3bS,5aS,7R,8R,10aR,10bS) |
Optical Rotation | [α]²⁴D = -121° (c=0.4, CHCl₃) |
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